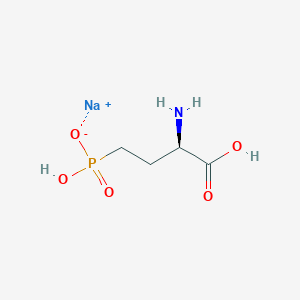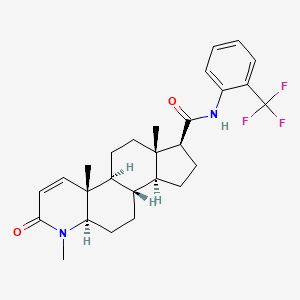![molecular formula C35H39F3N8O3 B1139135 N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide CAS No. 1202055-32-0](/img/structure/B1139135.png)
N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step reactions, starting from simpler precursors to achieve the desired molecular architecture. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, as analogs, can involve cyclization reactions, starting from specific carboxylic acids and ethyl 2-cyanoacetate, yielding products with notable efficiency and selectivity (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. These structural features are essential for the molecules' reactivity and potential biological activity. For instance, pyrazolines and pyrazoles, which share a similarity with the queried compound, exhibit specific conformations and electronic properties critical for their functions (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be attributed to their functional groups and molecular structure. For example, reactions involving ketenes and N,N-disubstituted α-aminomethyleneketones have been explored to synthesize pyrano[2,3-f]quinazoline derivatives, highlighting the diverse chemical reactivity of these compounds (Mosti et al., 1987).
Physical Properties Analysis
The physical properties of these molecules, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of the trifluoromethoxy group and heterocyclic rings significantly affects these properties, making them relevant for the compound's applications and handling.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are central to understanding these compounds' behavior in different environments. The structure-activity relationships (SAR) are particularly important in drug design and material science, where the function is tightly linked to the chemical structure.
References
- (Wang et al., 2018) - Synthesis of pyrazolo[1,5-a]pyrimidine derivatives as potential PET agents.
- (Kettmann & Svetlik, 2003) - Study on the molecular structure of pyrazolines.
- (Mosti et al., 1987) - Synthesis of 2H-pyrano[2,3-f]quinazoline derivatives.
Applications De Recherche Scientifique
Identification of Polo-like Kinase 1 Inhibitors
A study explored the structure-activity relationship of the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline class, identifying compounds as potent inhibitors of Polo-like kinase 1 (Plk1), a key regulator in mitotic progression and a therapeutic target in proliferative diseases (Beria et al., 2010).
Unexpected Synthesis in Pschorr Reaction
A reaction using a related compound led to the unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one, a compound with binding affinity for the central benzodiazepine receptor (Daidone et al., 2014).
Green Synthesis of Quinazolinones
A study utilized phosphotungstic acid as a green catalyst for synthesizing spiro and cyclized quinazolinones under microwave irradiation and solvent-free conditions, demonstrating the versatility of this class of compounds (Novanna et al., 2019).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This research involved the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential as antimicrobial agents, highlighting the broad applicability of this compound class in medicinal chemistry (Holla et al., 2006).
Synthesis of a CCR5 Antagonist
Another study focused on the practical synthesis of a CCR5 antagonist, a compound category relevant to HIV treatment, showcasing the potential pharmaceutical applications of these derivatives (Ikemoto et al., 2005).
Synthesis and Biological Activity Prediction
The synthesis and computer prediction of biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides was performed, indicating potential antineurotic activity and relevance for male reproductive and erectile dysfunction treatment (Danylchenko et al., 2016).
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAJUGFHDCBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F3N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

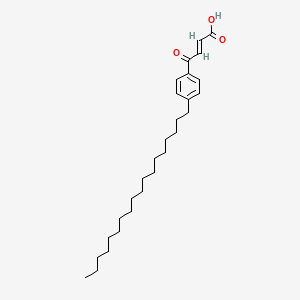


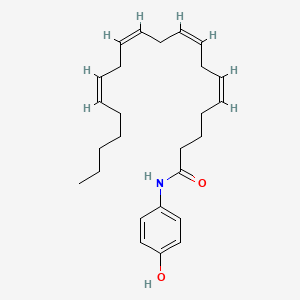
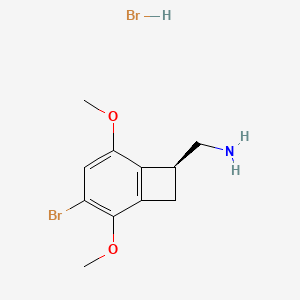

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)




